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Compound of Interest

Compound Name: 4-chlorophenacyl thiocyanate

Cat. No.: B102746

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
chlorophenacyl thiocyanate (also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone), a
molecule of interest in synthetic chemistry and drug discovery. This document presents its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural confirmation and purity assessment of p-chlorophenacyl thiocyanate rely on a
combination of spectroscopic methods. The data compiled from various sources are
summarized below.

Table 1: NMR Spectroscopic Data for p-Chlorophenacyl
Thiocyanate
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Chemical Coupling
Nucleus Solvent Shift (d) in Multiplicity Constant (J)  Assignment
ppm in Hz
2H, Aromatic
1H CDCls ~7.90 Doublet ~8.5 (ortho to
C=0)
2H, Aromatic
~7.50 Doublet ~8.5 (meta to
C=0)
2H,
~4.70 Singlet - Methylene (-
CHz2-)
Carbonyl
13C CDCls ~190 - -
(C=0)
Aromatic (C-
~140 - -
Cl)
Aromatic (C-
~134 - -
C=0)
Aromatic
~130 - - (CH, ortho to
C=0)
Aromatic
~129 - - (CH, meta to
C=0)
Thiocyanate
~112 - -
(-SCN)
Methylene (-
40 _ _ ylene (
CHz-)

Note: The chemical shifts are approximate and can vary slightly based on the specific

experimental conditions.
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Table 2: IR Spectroscopic Data for p-Chlorophenacyl

Thiocyanate

Vibrational Mode

Functional Group

Characteristic
Absorption (cm™1)

Intensity

C=N stretch Thiocyanate ~2150 Strong, Sharp
C=0 stretch Ketone ~1690 Strong

C=C stretch Aromatic Ring ~1600, ~1480 Medium

C-Cl stretch Aryl Halide ~1090 Strong

C-H stretch Aromatic ~3100-3000 Medium

C-H stretch Methylene ~2950-2850 Weak

Table 3: Mass Spectrometry Data for p-Chlorophenacyl

Thiocyanate

Fragment lons

lonization Mode  Adduct Calculated m/z Observed m/z mi2)
m/z
139 (p-
chlorobenzoyl

Electrospray .

(ES) [M+H]* 211.99 - cation), 111
(chlorophenyl
cation)

[M+Na]* 233.97 -

[M-H]~ 209.98 -

Note: Experimentally observed m/z values were not available in the searched literature. The

fragment ions are predicted based on the structure.

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis
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of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of p-chlorophenacyl thiocyanate is
dissolved in about 0.7 mL of deuterated chloroform (CDCIls). Tetramethylsilane (TMS) is
added as an internal standard (0O ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz for protons.

'H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio.

13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is typically required due to the low natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid p-chlorophenacyl thiocyanate is placed
directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The
sample spectrum is then recorded over a range of 4000-400 cm~1.

Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of p-chlorophenacyl thiocyanate is prepared in a
suitable solvent such as acetonitrile or methanol (approximately 1 mg/mL).

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source
is used. The instrument can be a standalone spectrometer or coupled with a liquid
chromatography system (LC-MS).

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
LC elution. The mass spectrum is acquired in both positive and negative ion modes over a
relevant mass-to-charge (m/z) range.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of p-chlorophenacyl thiocyanate.
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Sample Preparation
Synthesis & Purification
of p-Chlorophenacyl Thiocyanate

Molecular Formula |Functional Groups Connectivity

Spectroscoplc Analysis
Mass Spectrometry (MS) Infrared (IR) Spectroscop NMR Spectroscopy
- Determine Molecular Weight - Identify Functional Groups (*H and 3C)
- Identify Fragmentation Pattern (C=0, C=N, C-Cl) - Determine Carbon-Hydrogen Framework
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Spectroscopic analysis workflow for p-chlorophenacyl thiocyanate.

This structured approach, combining data from multiple spectroscopic techniques, allows for
the unambiguous identification and characterization of p-chlorophenacyl thiocyanate, which is
crucial for its application in research and development.

 To cite this document: BenchChem. [Spectroscopic Profile of p-Chlorophenacyl Thiocyanate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102746#p-chlorophenacyl-thiocyanate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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